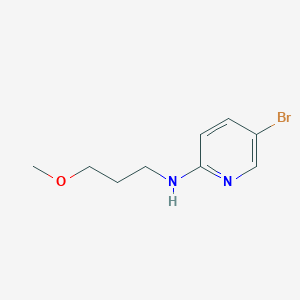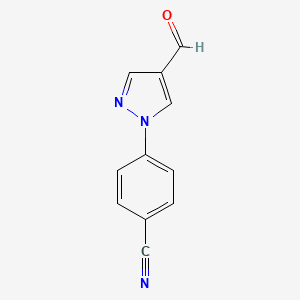
4-(4-formyl-1H-pyrazol-1-yl)benzonitrile
Übersicht
Beschreibung
“4-(4-formyl-1H-pyrazol-1-yl)benzonitrile” is a chemical compound with the molecular formula C11H7N3O and a molecular weight of 197.19 g/mol . It is a useful reagent in the preparation of 1-Benzyl-4-oxo-1,4-dihydroquinoline-3-carboxylates as M1 receptor positive allosteric modulators .
Synthesis Analysis
The synthesis of “this compound” and its derivatives has been reported in the literature . For instance, several hydrazones of the aldehyde derivative, 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid, have been synthesized by reacting the aldehyde with the corresponding hydrazine in methanol and acetic acid as a catalyst .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C11H7N3O/c12-5-8-1-3-9(4-2-8)11-10(7-15)6-13-14-11/h1-4,6-7H, (H,13,14) .Wissenschaftliche Forschungsanwendungen
1. Complexation Studies in Inorganic Chemistry
4-(4-formyl-1H-pyrazol-1-yl)benzonitrile has been studied for its potential use in complexation with platinum group metals. Sairem et al. (2012) investigated its ability to form mononuclear complexes with ruthenium and rhodium/iridium. The nitrile group in the compound was found to remain as a free pendant group and not participate in complexation (Sairem et al., 2012).
2. Synthesis and Characterization of Novel Derivatives
Several studies have focused on synthesizing and characterizing new derivatives of this compound. Bharathi and Santhi (2017) worked on molecular structures and spectroscopy of derivatives, exploring their optoelectronic properties using density functional theory. They investigated molecular electrostatic potential and natural bonding orbital analysis to understand inter- and intra-molecular interactions (Bharathi & Santhi, 2017).
3. Applications in Ligand Synthesis
Faundez-Gutierrez et al. (2014) synthesized compounds containing the pyrazole core derived from this compound, which could be applied as ligands in inorganic chemistry. The study characterized these compounds using various analytical and spectroscopic methods, and also performed density functional theory (DFT) and time-dependent DFT calculations (Faundez-Gutierrez et al., 2014).
4. Antimicrobial Activities
Research has also been conducted on the antimicrobial properties of derivatives of this compound. For instance, Al‐Azmi and Mahmoud (2020) synthesized novel derivatives and evaluated their antimicrobial activities, contributing to the understanding of potential applications in this area (Al‐Azmi & Mahmoud, 2020).
5. Potential in Cancer Research
Additionally, this compound derivatives have been explored for their potential anticancer activities. Bera et al. (2021) synthesized and characterized metal complexes derived from similar compounds, exploring their potential as anticancer agents (Bera et al., 2021).
Safety and Hazards
Zukünftige Richtungen
The future directions for “4-(4-formyl-1H-pyrazol-1-yl)benzonitrile” and its derivatives could involve further exploration of their antimicrobial and anticancer properties . The development of new drugs to overcome microbial resistance to antibiotics is a global concern, and compounds like “this compound” could potentially play a role in addressing this issue .
Wirkmechanismus
Target of Action
The primary target of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile is the M1 receptor, where it acts as a positive allosteric modulator . The M1 receptor is a type of muscarinic receptor that plays a crucial role in the nervous system, influencing various physiological functions.
Mode of Action
this compound interacts with the M1 receptor, enhancing its activity . This interaction results in an increase in the receptor’s response to its natural ligand, acetylcholine, thereby amplifying the downstream signaling.
Biochemical Pathways
The activation of the M1 receptor by this compound triggers a cascade of biochemical reactions. These include the activation of phospholipase C, which leads to the production of inositol trisphosphate and diacylglycerol. These secondary messengers further activate protein kinase C, leading to various downstream effects such as modulation of ion channels and changes in gene expression .
Pharmacokinetics
Similar compounds with a pyrazoline moiety have been analyzed according to lipinski’s rule of five, suggesting good absorption and bioavailability .
Result of Action
The activation of the M1 receptor by this compound can lead to various cellular effects, depending on the specific cell type and its physiological context. For instance, in neurons, this could result in changes in excitability or synaptic plasticity .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other drugs or substances that also target the M1 receptor could potentially affect its efficacy. Additionally, factors such as pH and temperature could influence the stability of the compound .
Biochemische Analyse
Biochemical Properties
4-(4-formyl-1H-pyrazol-1-yl)benzonitrile plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been identified as a useful reagent in the preparation of 1-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxylates, which act as M1 receptor positive allosteric modulators . The compound’s interactions with enzymes and proteins are primarily through its formyl and nitrile groups, which can form covalent bonds or coordinate with metal ions in enzyme active sites. These interactions can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to exhibit antimicrobial activity, particularly against drug-resistant strains of bacteria such as Staphylococcus aureus and Acinetobacter baumannii . This compound influences cell function by disrupting bacterial cell membranes and inhibiting essential enzymes involved in cell wall synthesis. Additionally, this compound can affect cell signaling pathways, gene expression, and cellular metabolism, leading to altered cellular responses and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, through its formyl and nitrile groups. This binding can result in enzyme inhibition or activation, depending on the target enzyme. For example, it has been used in the preparation of compounds that act as M1 receptor positive allosteric modulators . These modulators enhance the activity of the M1 receptor, leading to increased signaling and downstream effects on gene expression and cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit antimicrobial activity without significant toxicity At higher doses, it may cause adverse effects, including toxicity and disruption of normal cellular functions Threshold effects have been observed, where a specific dosage range is required to achieve the desired antimicrobial activity without causing harm to the host organism
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound’s formyl and nitrile groups are key functional groups that undergo metabolic transformations, leading to the formation of metabolites with different biochemical properties . These metabolic pathways can influence the compound’s activity, stability, and overall effectiveness in biochemical applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, it may interact with binding proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of this compound within cells can significantly impact its activity and effectiveness in biochemical reactions.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its activity and function, as different cellular compartments provide distinct microenvironments that influence biochemical reactions. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its use in biochemical research.
Eigenschaften
IUPAC Name |
4-(4-formylpyrazol-1-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O/c12-5-9-1-3-11(4-2-9)14-7-10(8-15)6-13-14/h1-4,6-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLADORFIMCHOJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)N2C=C(C=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
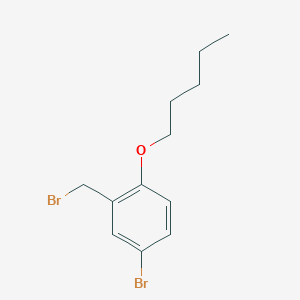
![2-Bromo-6-(4-fluorophenyl)imidazo[2,1-B][1,3,4]thiadiazole](/img/structure/B1438233.png)
![[2-(Butan-2-yloxy)phenyl]boranediol](/img/structure/B1438235.png)
![[4-(Pyridin-3-yloxy)phenyl]methanol](/img/structure/B1438236.png)

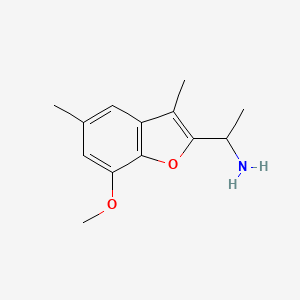
![[1-(2-Methylpropyl)piperidin-2-yl]methanamine](/img/structure/B1438241.png)
![1-[5-Fluoro-2-(morpholin-4-yl)phenyl]ethan-1-amine](/img/structure/B1438242.png)
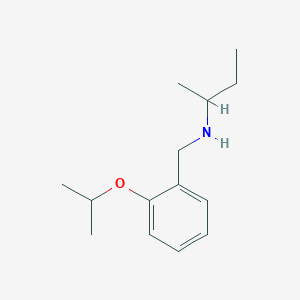

![2-{2-[(4-Bromophenyl)methyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1438245.png)
